2,6-Bis(4-fluorobenzylidene)cyclohexanone

Overview

Description

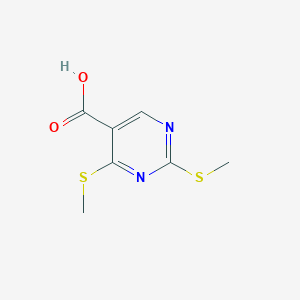

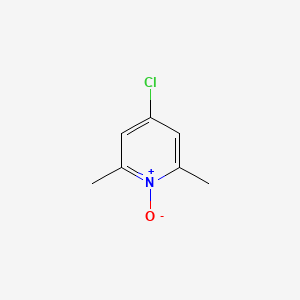

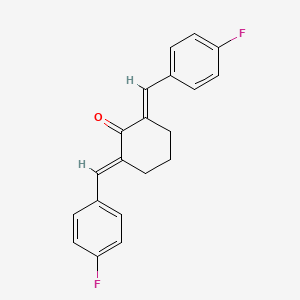

“2,6-Bis(4-fluorobenzylidene)cyclohexanone” is a chemical compound with the linear formula C20H16F2O . It has a molecular weight of 310.34 . This compound is a curcumin analogue that inhibits the activity of tyrosinase and prevents the synthesis of melanin .

Molecular Structure Analysis

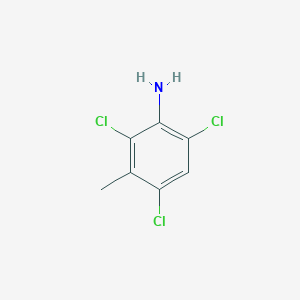

The molecular structure of “this compound” consists of a cyclohexanone ring with two 4-fluorobenzylidene groups attached at the 2 and 6 positions . The compound has a double-bond stereo configuration .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 466.9±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 72.9±3.0 kJ/mol and a flash point of 175.7±22.9 °C . The compound has a molar refractivity of 89.1±0.3 cm3 .Scientific Research Applications

Polymer Synthesis and Properties

- Polymer Synthesis : A study by Diakoumakos and Mikroyannidis (1994) explored the use of a compound related to 2,6-Bis(4-fluorobenzylidene)cyclohexanone in the synthesis of novel polyesters, polyurethanes, and epoxy resins. The introduction of certain groups into the polymer backbone significantly improved polymer solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).

Biological Activities

- α-Glucosidase Inhibitory Activity : Lotfy et al. (2017) reported the synthesis of 2,6-di(4-fluorobenzylidene)cyclohexanone derivatives with significant α-glucosidase inhibitory activity, showing potential for diabetes treatment (Lotfy et al., 2017).

- Antioxidant Activity : Ritmaleni et al. (2022) synthesized dibenzylidene-cyclohexanone compounds, analogs of this compound, and tested their antioxidant activities. One compound showed significant antioxidant potential, surpassing even vitamin E (Ritmaleni et al., 2022).

Chemical Properties and Applications

- Acidochromic and Solvatochromic Behavior : Badal et al. (2020) studied the acidochromic behavior of dibenzylidene cyclohexanone-based bischalcone derivatives, observing significant color changes upon protonation, with potential applications in sensing technologies (Badal et al., 2020).

- Thermal Stability in Photoresists : Pryde (1986) examined the thermal stability of 2,6-bis(4-azidobenzylidene) cyclohexanone derivatives used as photosensitizers in photoresists, revealing their susceptibility to thermal degradation under certain conditions (Pryde, 1986).

Spectral and Optical Properties

- Optical pH Indicator : Xu et al. (2013) developed a fluorescent phosphinimine derivative of benzylidene cyclohexanone, demonstrating its potential as a reversible optical pH indicator due to changes in color and fluorescence upon pH variations (Xu et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2,6-Bis(4-fluorobenzylidene)cyclohexanone are Cox-1 and Cox-2 enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound acts as a selective inhibitor of Cox-1 and Cox-2 .

Biochemical Pathways

By inhibiting Cox-1 and Cox-2, this compound disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, reducing inflammation and pain signaling.

Result of Action

The inhibition of Cox-1 and Cox-2 by this compound results in a reduction of inflammation . This has been demonstrated in animal models of inflammatory diseases such as arthritis and colitis . It also inhibits the expression of proinflammatory cytokines in a dose-dependent manner .

Safety and Hazards

While specific safety and hazard information for “2,6-Bis(4-fluorobenzylidene)cyclohexanone” is not available from the resources, it is generally recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling when dealing with chemical compounds .

Properties

IUPAC Name |

2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPNBQOTKFPYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278965 | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-12-0, 62085-74-9 | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylene]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Ethane-1,2-diylbis(oxybenzene-4,1-diyl)]bis(phenylmethanone)](/img/structure/B1593981.png)